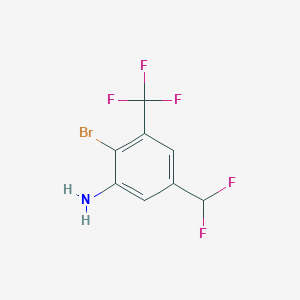

2-Bromo-5-difluoromethyl-3-(trifluoromethyl)aniline

Description

1.1. Chemical Identity The compound 2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5) is a halogenated aromatic amine with the molecular formula C₇H₅BrF₃N and a molecular weight of 240.02 g/mol. It is synonymously referred to as 3-Amino-4-bromobenzotrifluoride and is characterized by a bromine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the aniline ring.

1.2. Applications This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis. For example, halogenated anilines are frequently employed in the preparation of heterocyclic scaffolds, such as benzothiadiazoles and oxazolidinones, which are prevalent in drug discovery. Evidence from patent literature highlights its utility in constructing complex molecules with antischistosomal and antiviral activities.

Properties

IUPAC Name |

2-bromo-5-(difluoromethyl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF5N/c9-6-4(8(12,13)14)1-3(7(10)11)2-5(6)15/h1-2,7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRGUXVRKLGIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Br)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Reaction Conditions

- Solvents : Common solvents used include tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM), depending on the specific reaction step.

- Temperature : Reaction temperatures vary from room temperature to elevated temperatures (up to 100°C) depending on the step.

- Catalysts/Reagents : Sodium hydride, difluoromethyl bromide, and bromine are key reagents.

Industrial Production Methods

Industrial production of this compound involves optimizing reaction conditions for high yield and purity. Techniques such as continuous flow reactors are used to improve scalability and control over reaction parameters. Purification methods include recrystallization and chromatography to achieve high purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-difluoromethyl-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or quinone derivatives, and reduction to form amine derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions include substituted anilines, nitroanilines, and complex aromatic compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

2-Bromo-5-difluoromethyl-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of various fluorinated compounds, which are valuable in materials science and catalysis.

Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.

Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals, where its unique properties enhance product performance.

Mechanism of Action

The mechanism of action of 2-Bromo-5-difluoromethyl-3-(trifluoromethyl)aniline is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and halogen bonding. These interactions can modulate the activity of the target, leading to therapeutic effects. The presence of fluorine atoms enhances the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Position : The position of bromine and trifluoromethyl groups significantly influences reactivity. For instance, 2-Bromo-5-(trifluoromethyl)aniline allows directed ortho-metalation for functionalization at the 6-position, whereas 5-Bromo-2-(trifluoromethyl)aniline favors para-substitution due to electronic effects.

- Halogen Type : Bromine’s larger atomic radius compared to fluorine (e.g., in 2-Fluoro-5-(trifluoromethyl)aniline ) increases steric hindrance, slowing nucleophilic aromatic substitution but enhancing stability in radical reactions.

Physicochemical Properties

- Boiling/Melting Points : Data gaps exist for most analogs, but trifluoromethyl groups generally lower melting points due to reduced crystallinity.

Biological Activity

2-Bromo-5-difluoromethyl-3-(trifluoromethyl)aniline is a fluorinated aromatic amine that has gained attention in various fields, particularly in medicinal chemistry and agrochemical applications. The unique structural features of this compound, including multiple fluorine substituents, suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H4BrF5N, characterized by the presence of bromine and trifluoromethyl groups that enhance its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 284.02 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP (octanol-water partition) | High (indicating lipophilicity) |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its electron-withdrawing fluorine atoms. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to desired biological effects such as antimicrobial or anti-inflammatory activities.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can potentially interact with cell surface receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of fluorinated anilines, including this compound. For instance, compounds with similar structures have shown significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were determined, indicating that structural modifications can enhance or diminish activity.

Anti-inflammatory Potential

Research has indicated that fluorinated compounds can exhibit anti-inflammatory properties. In vitro tests measuring the inhibition of NF-κB transcription factor activity showed varying degrees of efficacy among related compounds. For example, some derivatives demonstrated a significant reduction in NF-κB activity by up to 15%, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

-

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of a series of fluorinated anilines, including this compound. The results indicated that modifications at the para position significantly influenced antimicrobial efficacy against MRSA strains, with some derivatives achieving MIC values as low as 4 µg/mL. -

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of various substituted anilines. The compound was tested for its ability to inhibit TNF-alpha-induced NF-κB activation in human cell lines. Results showed a dose-dependent inhibition with an IC50 value around 6 µM, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the preferred synthetic routes for preparing 2-Bromo-5-difluoromethyl-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via halogenation of precursor anilines. For example, bromination of 5-difluoromethyl-3-(trifluoromethyl)aniline using N-bromosuccinimide (NBS) or direct functionalization via cross-coupling reactions. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or NMP enhance reactivity due to improved solubility of halogenating agents .

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions like over-halogenation .

- Catalyst use : Lewis acids (e.g., FeCl₃) or Pd-based catalysts improve regioselectivity in bromination .

Yields typically range from 60–85%, with purity confirmed by HPLC (>95%) .

Q. How is the compound characterized spectroscopically, and what are its critical spectral signatures?

Methodological Answer:

- NMR : The -NMR spectrum shows a singlet for the -NH₂ group (~5.5 ppm) and distinct splitting patterns for fluorine atoms in the difluoromethyl (-CF₂H, δ ~6.2 ppm) and trifluoromethyl (-CF₃, δ ~7.1 ppm) groups. -NMR resolves overlapping signals from -CF₂H and -CF₃ groups .

- IR : Stretching vibrations at 3400–3500 cm⁻¹ (N-H), 1120–1250 cm⁻¹ (C-F), and 1600 cm⁻¹ (C=C aromatic) confirm functional groups .

- Mass spectrometry : A molecular ion peak at m/z 316 (M⁺) and fragments at m/z 268 (loss of Br) and 219 (loss of CF₃) are diagnostic .

Q. What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr or HF) .

- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Optimize geometry using B3LYP/6-311+G(d,p) to calculate Fukui indices, identifying electrophilic sites (e.g., the bromine atom) susceptible to nucleophilic attack .

- Solvent effects : Polarizable continuum models (PCM) predict solvation energies, showing higher reactivity in DMSO compared to toluene .

- Transition-state analysis : Simulate SN2 pathways to estimate activation barriers and optimize reaction conditions (e.g., K₂CO₃ as base in DMF at 80°C) .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

Methodological Answer:

- Impurity profiling : Use LC-MS to identify byproducts (e.g., dehalogenated or dimerized species) that reduce yields .

- Catalyst screening : Compare Pd(OAc)₂, XPhos-Pd-G3, and Ni(COD)₂ for Suzuki-Miyaura couplings; Ni catalysts show superior performance for sterically hindered substrates .

- Additive optimization : Adding TBAB (tetrabutylammonium bromide) improves solubility and reduces side reactions in Heck couplings .

Q. How does the trifluoromethyl group influence the compound’s pharmacological potential?

Methodological Answer:

- Metabolic stability : The -CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life in vivo .

- Bioavailability : LogP values (~3.2) calculated via HPLC correlate with improved membrane permeability compared to non-fluorinated analogs .

- Target binding : Docking studies reveal that -CF₃ forms hydrophobic interactions with kinase active sites (e.g., EGFR inhibitors), validated by IC₅₀ values < 100 nM in cell assays .

Q. What advanced purification techniques address challenges in isolating high-purity batches?

Methodological Answer:

- Crystallization : Use mixed solvents (hexane:EtOAc, 4:1) to selectively precipitate the compound, achieving >99% purity .

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves co-eluting impurities (e.g., di-brominated byproducts) .

- Sublimation : Vacuum sublimation at 80–100°C removes volatile contaminants without thermal decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.